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Compound Name:
trans-2-(4-

Methoxyphenyl)vinylboronic acid

Cat. No.: B3038061 Get Quote

Abstract: The precise control of stereochemistry is a cornerstone of modern chemical

synthesis, particularly within the realms of drug discovery and materials science. Vinylboronic

acids have emerged as exceptionally versatile and indispensable building blocks for the

stereospecific construction of carbon-carbon bonds. This guide provides an in-depth

exploration of trans-2-(4-Methoxyphenyl)vinylboronic acid, a stable and highly reactive

reagent, detailing its application in key stereoselective transformations. We will dissect the

mechanistic underpinnings of its reactivity, provide validated, step-by-step protocols for its use

in Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate additions, and offer expert

insights into reaction optimization and troubleshooting.

Part 1: Foundational Principles & Reagent Profile
The utility of trans-2-(4-Methoxyphenyl)vinylboronic acid stems from a combination of its

structural features: the vinyl group, which is primed for a variety of coupling reactions; the

boronic acid moiety, which facilitates catalytic transmetalation cycles; and the trans geometry,

which is reliably transferred to the product in many transformations.[1] The electron-donating 4-

methoxyphenyl group enhances the nucleophilicity of the vinyl group, often leading to improved

reaction kinetics compared to unsubstituted vinylboronic acids.

Boronic acids are pivotal in modern organic synthesis due to their stability, low toxicity, and

broad functional group tolerance, making them ideal reagents for creating complex molecular
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architectures found in many pharmaceuticals.[2][3][4]

Reagent Profile: trans-2-(4-Methoxyphenyl)vinylboronic
acid

Property Value Reference

CAS Number 72316-18-8 [5][6]

Synonym

[(E)-2-(4-

Methoxyphenyl)ethenyl]boroni

c acid

[5][6]

Molecular Formula C₉H₁₁BO₃ [6][7]

Molecular Weight 177.99 g/mol [5][7]

Appearance White to off-white solid

Melting Point 140-144 °C [5]

Key Feature

Bench-stable solid; often

contains varying amounts of

the corresponding boroxine

(anhydride).

The Core Principle: Stereochemical Retention
The defining characteristic of many reactions involving vinylboronic acids is their

stereospecificity. The geometric configuration of the double bond in the starting material is

faithfully translated to the product. For trans-2-(4-methoxyphenyl)vinylboronic acid, this

means that the resulting product will almost invariably possess a trans-alkene moiety. This

predictability is of paramount importance for eliminating the need for tedious separation of

geometric isomers, thereby streamlining synthetic routes. The retention of stereochemistry is a

key feature of the transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[8]

Part 2: Key Stereoselective Applications & Protocols
Application 1: Stereospecific Suzuki-Miyaura Cross-
Coupling
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The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology and one of the most

powerful tools for forming C(sp²)–C(sp²) bonds.[2] Its application with vinylboronic acids

provides a direct and highly reliable route to substituted styrenes, stilbenes, and dienes with

complete control over the double bond geometry.[9][10]

Mechanistic Causality: The reaction proceeds via a palladium-catalyzed cycle. The key to its

stereospecificity lies in the transmetalation step, where the vinyl group is transferred from the

boron atom to the palladium center. This step occurs with retention of configuration, ensuring

that the trans geometry of the boronic acid is maintained throughout the cycle and delivered to

the final product. The presence of a base is crucial, as it converts the boronic acid into a more

nucleophilic 'ate' complex, which accelerates the transmetalation process.[11]

Catalytic Cycle
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Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of trans-4-Methoxy-4'-nitrostilbene

This protocol details the coupling of trans-2-(4-Methoxyphenyl)vinylboronic acid with 1-iodo-

4-nitrobenzene.

Materials & Reagents:
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Reagent MW Amount Moles Equiv.

1-Iodo-4-

nitrobenzene
249.01 249 mg 1.0 1.0

trans-2-(4-

Methoxyphenyl)v

inylboronic acid

177.99 196 mg 1.1 1.1

Tetrakis(triphenyl

phosphine)pallad

ium(0)

[Pd(PPh₃)₄]

1155.56 35 mg 0.03 0.03

Potassium

Carbonate

(K₂CO₃)

138.21 415 mg 3.0 3.0

1,4-Dioxane - 8 mL - -

Water - 2 mL - -

Step-by-Step Procedure:

Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 1-iodo-4-nitrobenzene (249 mg, 1.0 mmol), trans-2-(4-
methoxyphenyl)vinylboronic acid (196 mg, 1.1 mmol), and potassium carbonate (415 mg,

3.0 mmol).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three

times.

Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03

mmol). Expert Tip: The choice of ligand can be critical. For more challenging substrates,

bulky, electron-rich phosphine ligands like SPhos or RuPhos can improve yields and reaction

rates.[12]

Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture

is crucial for dissolving both the organic and inorganic reagents.
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Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction

progress by TLC or LC-MS (typically complete within 2-6 hours).

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water

(20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15

mL).

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude

product by flash column chromatography on silica gel to afford the pure trans-stilbene

product. The trans geometry can be confirmed by ¹H NMR spectroscopy (J-coupling constant

of the vinylic protons typically ~16 Hz).

Application 2: Rhodium-Catalyzed Asymmetric 1,4-
Conjugate Addition
The rhodium-catalyzed 1,4-conjugate addition (or Michael addition) is a premier method for

forming C-C bonds while simultaneously creating a new stereocenter.[13][14] Using trans-2-(4-
methoxyphenyl)vinylboronic acid as the nucleophile in conjunction with a chiral rhodium

catalyst allows for the highly enantioselective synthesis of β-vinyl substituted carbonyl

compounds.[15][16]

Mechanistic Causality: The catalytic cycle begins with the transmetalation of the vinyl group

from the boronic acid to a Rh(I) complex. The Michael acceptor (e.g., a cyclic enone) then

coordinates to the rhodium center and undergoes migratory insertion into the Rh-vinyl bond.

This forms a rhodium enolate intermediate. Subsequent protonation releases the chiral product

and regenerates the active Rh(I) catalyst.[13] The enantioselectivity is governed by the chiral

ligand, which creates a sterically defined pocket around the metal center, forcing the enone to

coordinate and react from a specific face.
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Figure 2: General catalytic cycle for Rh-catalyzed asymmetric conjugate addition.

Protocol: Enantioselective Synthesis of 3-[(E)-2-(4-methoxyphenyl)vinyl]cyclohexan-1-one

This protocol describes the asymmetric addition to cyclohex-2-en-1-one.

Materials & Reagents:
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Reagent MW Amount Moles Equiv.

Cyclohex-2-en-1-

one
96.13 96 mg 1.0 1.0

trans-2-(4-

Methoxyphenyl)v

inylboronic acid

177.99 267 mg 1.5 1.5

Bis(cyclooctadie

ne)rhodium(I)

tetrafluoroborate

[Rh(cod)₂BF₄]

405.9 10.2 mg 0.025 0.025

(R)-BINAP 622.67 17.1 mg 0.0275 0.0275

1,4-Dioxane/H₂O

(10:1)
- 5 mL - -

Step-by-Step Procedure:

Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add [Rh(cod)₂BF₄]

(10.2 mg, 0.025 mmol) and the chiral ligand (R)-BINAP (17.1 mg, 0.0275 mmol) to a dry

Schlenk tube. Add 2 mL of degassed 1,4-dioxane and stir for 20-30 minutes at room

temperature until a homogeneous solution is formed. Expert Tip: The choice of chiral ligand

is the most critical parameter for achieving high enantioselectivity. Ligands like BINAP,

Tangphos, or Duanphos are often effective.[16]

Main Reaction Setup: In a separate flask, dissolve trans-2-(4-methoxyphenyl)vinylboronic
acid (267 mg, 1.5 mmol) in 3 mL of the 1,4-dioxane/H₂O (10:1) solvent mixture.

Reaction Initiation: Add the boronic acid solution to the pre-formed catalyst solution. Finally,

add cyclohex-2-en-1-one (96 mg, 1.0 mmol) via syringe.

Reaction Conditions: Heat the mixture to 80 °C and stir. The reaction is typically complete in

12-24 hours. Monitor by TLC or chiral HPLC to determine conversion and enantiomeric

excess (ee).
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Workup: After cooling, pour the reaction mixture into a separatory funnel containing diethyl

ether (30 mL) and a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).

Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl

ether (2x 20 mL). Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and

concentrate. Purify the residue by flash chromatography to yield the product. The

enantiomeric excess should be determined by chiral HPLC analysis.

Expected Outcome Data:

Substrate Chiral Ligand Yield (%) ee (%) Reference

Cyclohex-2-en-1-

one
(R)-BINAP >90 >95 [13][14]

Cyclopent-2-en-

1-one
(S)-TangPhos >85 >98 [16]

4,4-

Dimethylcyclohe

x-2-en-1-one

(R)-DuanPhos >90 >97 [16]

Part 3: Practical Insights and Advanced Topics
Handling and Storage:trans-2-(4-Methoxyphenyl)vinylboronic acid is an air-stable solid.

However, like many boronic acids, it can undergo dehydration to form the cyclic trimer

anhydride (boroxine). This process is typically reversible under reaction conditions. For long-

term storage, keep the reagent in a tightly sealed container in a cool, dry place.

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn. When handling the solid powder, use of a dust

mask or a fume hood is recommended to avoid inhalation.

Troubleshooting and Optimization:

Low Yield in Suzuki Coupling: If yields are low, consider screening different palladium

sources (e.g., Pd(OAc)₂ with a phosphine ligand), bases (stronger bases like Cs₂CO₃ or
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K₃PO₄ can be effective), or solvents. Catalyst deactivation can be an issue; ensuring a

rigorously inert atmosphere is critical.

Poor Enantioselectivity in Conjugate Addition: Enantiomeric excess is highly dependent on

the match between the substrate, ligand, and solvent. If selectivity is poor, screen a panel of

different chiral ligands. Temperature can also be a critical variable; running the reaction at a

lower temperature may improve selectivity, albeit at the cost of a longer reaction time.

Conclusion
trans-2-(4-Methoxyphenyl)vinylboronic acid is a powerful and reliable reagent for

stereoselective synthesis. Its utility in the stereospecific Suzuki-Miyaura cross-coupling

provides a direct entry to trans-alkenes, while its application in Rh-catalyzed asymmetric

conjugate additions enables the construction of valuable chiral building blocks. The protocols

and mechanistic insights provided herein serve as a robust foundation for researchers and

drug development professionals aiming to leverage this versatile tool for the efficient and

precise synthesis of complex molecular targets. The continued exploration of boronic acid

chemistry promises to further expand the synthetic toolkit, accelerating innovation in both

medicine and materials science.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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